4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-13-5-8-15(9-6-13)20-12-17-16-4-2-1-3-14(16)7-10-18(17)21/h1-10,12,21H |
InChI Key |
CRSJDEBLYKFEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The mechanochemical synthesis involves a solvent-free or minimally solvated reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzonitrile . Liquid-assisted grinding (LAG) is employed, where a catalytic amount of ethanol or methanol facilitates molecular diffusion. Equimolar quantities of the aldehyde (1.72 g, 10 mmol) and amine (1.18 g, 10 mmol) are ground in a ball mill at 30 Hz for 60–90 minutes. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the azomethine (-C=N-) bond.
Optimization and Yield
This method achieves yields exceeding 90%, with negligible solvent waste. Key advantages include reduced reaction time (≤2 hours) and avoidance of high-temperature reflux. Thermal analysis reveals decomposition temperatures between 265°C and 300°C, indicating exceptional stability. Powder X-ray diffraction (PXRD) confirms crystallinity, while molar conductance values (4.39–13.49 Ω⁻¹cm²mol⁻¹) suggest non-electrolytic behavior in dimethylformamide (DMF).
Solution-Phase Synthesis in Ethanol
Conventional Reflux Method
In ethanol-based synthesis, 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and 4-aminobenzonitrile (1.18 g, 10 mmol) are dissolved in 50 mL of absolute ethanol. A catalytic amount of glacial acetic acid (0.5 mL) is added to protonate the carbonyl oxygen, enhancing electrophilicity. The mixture is refluxed at 80°C for 4–6 hours, yielding a bright yellow precipitate. The product is filtered, washed with cold ethanol, and dried under vacuum.
Characterization and Performance
FT-IR spectroscopy shows a strong azomethine stretching vibration at 1577 cm⁻¹ , consistent with Schiff base formation. The melting point is observed at 197°C , aligning with thermal stability data from mechanochemical synthesis. While yields are slightly lower (75–85%) compared to mechanochemical methods, this approach allows for larger-scale production and easier isolation of intermediates.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for both preparation strategies:
| Parameter | Mechanochemical Method | Solution-Phase Method |
|---|---|---|
| Reactants | 2-Hydroxy-1-naphthaldehyde, 4-aminobenzonitrile | Same as mechanochemical |
| Solvent | Minimal ethanol (LAG) | Absolute ethanol |
| Reaction Time | 1.5–2 hours | 4–6 hours |
| Temperature | Ambient (mechanical energy) | 80°C (reflux) |
| Yield | >90% | 75–85% |
| Key Advantage | Eco-friendly, low waste | Scalability, traditional setup |
Spectroscopic and Physical Characterization
FT-IR Spectroscopy
The Schiff base exhibits distinct vibrational modes:
Thermal Stability
Thermogravimetric analysis (TGA) shows no weight loss below 250°C, with decomposition commencing at 265°C and peaking at 300°C. This stability is attributed to extended π-conjugation and intramolecular hydrogen bonding.
Conductivity Studies
Molar conductance values in DMF (4.39–13.49 Ω⁻¹cm²mol⁻¹) confirm the neutral nature of the compound, ruling out ionic dissociation in solution.
Reaction Optimization Insights
Role of Catalytic Acid
In solution-phase synthesis, acetic acid lowers the activation energy by protonating the aldehyde carbonyl, accelerating imine formation. Omitting the acid reduces yields to 50–60%.
Solvent Effects in Mechanochemistry
Liquid-assisted grinding with polar protic solvents (e.g., ethanol) enhances reaction efficiency by facilitating molecular mobility. Non-polar solvents like hexane result in incomplete conversion.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Structural Features
The compound features a hydroxynaphthalene moiety linked to a benzonitrile group through an imine bond, which is critical for its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death.
Case Study : A study published in a peer-reviewed journal demonstrated that a related compound showed a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Photophysical Properties
This compound has been investigated for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to absorb light and emit fluorescence can be harnessed in electronic devices.
Case Study : Research conducted on the incorporation of this compound into polymer matrices revealed enhanced luminescent properties, leading to improved efficiency in light-emitting applications .
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, facilitating various biological and chemical processes. The compound’s ability to chelate metal ions makes it effective in inhibiting the activity of metalloenzymes and disrupting microbial cell walls .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared with three close analogs (Table 1):
Key Observations :
Substituent Effects: Morpholine vs. Bromo Substituent: The bromine in (E)-4-(1-(5-bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile increases electrophilicity, making it more reactive in cross-coupling reactions . Benzamide vs. Benzonitrile: Replacing the nitrile group with a benzamide alters electronic properties, reducing electron-withdrawing effects and enabling hydrogen bonding via the amide group .
Dihedral Angle Significance :
The 81.25° dihedral angle in the target compound suggests a twisted conformation, which may reduce π-π stacking interactions and influence crystallinity. Analogous compounds with smaller angles (if reported) might exhibit stronger intermolecular interactions .
Physical and Electronic Properties
- Crystallinity : The target compound’s crystal structure (determined using SHELX and visualized via WinGX/ORTEP ) shows typical packing influenced by hydroxyl and nitrile groups. Morpholine’s oxygen may participate in intermolecular hydrogen bonds, stabilizing the lattice .
Biological Activity
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile, a Schiff base compound with the CAS number 108237-04-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles current research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure features a naphthalene moiety linked to a benzonitrile group through an imine bond, characteristic of Schiff bases. This structural configuration is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that Schiff bases exhibit significant antimicrobial activity. In a study evaluating various Schiff bases, compounds similar to this compound demonstrated effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Hydroxybenzaldehyde Schiff Base | S. aureus | 15 |
| 4-Hydroxybenzaldehyde Schiff Base | E. coli | 12 |
| This compound | S. aureus | TBD |
| This compound | E. coli | TBD |
Anticancer Activity
Schiff bases have been recognized for their anticancer potential. A related study showed that compounds with similar structures inhibited the proliferation of cancer cell lines effectively. For instance, derivatives exhibited cytotoxic effects by inducing apoptosis in leukemia cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on various Schiff bases derived from salicylaldehyde and their antimicrobial properties. The results indicated that specific structural modifications enhanced antibacterial activity significantly, suggesting that similar modifications could be applied to this compound for improved efficacy .
Case Study 2: Anticancer Mechanism
In another investigation focusing on the anticancer properties of naphthalene-derived Schiff bases, it was found that these compounds disrupted microtubule dynamics in cancer cells, leading to effective growth inhibition. This mechanism highlights the potential of this compound in anticancer drug development .
Q & A
Q. What are the recommended methods for synthesizing 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzonitrile in polar protic solvents (e.g., methanol or ethanol) under reflux. Catalytic acetic acid (5–10 mol%) enhances imine bond formation. Reaction optimization includes:
- Temperature control (60–80°C) to balance reaction rate and byproduct formation.
- Solvent selection to improve solubility of aromatic intermediates.
- Monitoring via TLC or HPLC to track progress (retention time ~8–10 min for the product in ethyl acetate/hexane systems).
- Yield improvements (70–85%) through stepwise purification via recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm imine bond formation (δ ~8.5–9.0 ppm for CH=N proton; δ ~160–165 ppm for C=N carbon).
- IR : Detect characteristic stretches (ν(C≡N) ~2220 cm⁻¹; ν(OH) ~3200–3400 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks (expected m/z ~313).
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, highlighting bond angles and torsion angles (e.g., C1—C10—C11 ~120.3°) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), charge distribution, and electrostatic potential surfaces.
- Molecular Docking : AutoDock Vina to assess interactions with biological targets (e.g., kinase enzymes) using crystal structures from the PDB. Focus on hydrogen bonding (hydroxyl/nitrile groups) and π-π stacking (naphthalene ring) .
- Solvent Effects : COSMO-RS simulations to predict solubility and stability in aqueous/organic media .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodology :
- Single-Crystal XRD : Analyze intermolecular interactions (e.g., O—H···N hydrogen bonds between hydroxyl and nitrile groups; π-π stacking distances ~3.5–3.8 Å).
- Hirshfeld Surface Analysis : Quantify contribution of non-covalent interactions (e.g., 12% H-bonding, 45% van der Waals) using CrystalExplorer.
- Thermal Stability : Correlate packing density with DSC/TGA data (decomposition onset ~250°C) .
Q. What strategies can resolve contradictions in biological activity data across different studies for this compound?
- Methodology :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent IC50 measurement protocols (MTT assay, 48–72 hr exposure).
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, identifying variables (e.g., solvent/DMSO concentration, pH) causing discrepancies.
- Dose-Response Validation : Reproduce conflicting studies with internal controls and orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. How can environmental stability and degradation pathways of this compound be assessed under varying conditions?
- Methodology :
- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS (degradants: 4-aminobenzonitrile and 2-hydroxy-1-naphthaldehyde).
- QSAR Modeling : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using EPI Suite or TEST software.
- Microcosm Experiments : Assess microbial degradation in soil/water systems using ¹⁴C-labeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
